1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Overview
Description
The compound “1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is a research-use-only product . It contains a pyrrole and a pyrazine ring, which are both nitrogen-containing heterocycles . The molecular weight of this compound is 217.27 .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, such as the compound , can be achieved through various methods. One approach involves a transition-metal-free strategy with three steps: cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, addition of propargylamine to the obtained acetylenes, and finally, intramolecular cyclization .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The pyrrole ring is a five-membered aromatic heterocycle, while the pyrazine ring is a six-membered aromatic heterocycle, both containing nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cross-coupling, addition, and intramolecular cyclization . These reactions lead to the formation of the complex structure of the compound .Scientific Research Applications
Overview
1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a compound with potential interest in various scientific research areas due to its structural uniqueness. While there were no direct studies found on this specific compound, related research on pyrazine derivatives and their broad range of applications provides insight into the potential uses of such compounds in scientific research.
Pyrazine Derivatives in Research
Pyrazine derivatives are known for their pharmacological effects, including but not limited to antiproliferative, anti-infective, and effects on the cardiovascular or nervous system. These derivatives have been synthesized and evaluated for diverse pharmacological effects, with some achieving clinical use worldwide. The breadth of pharmacological activities seen with pyrazine derivatives suggests that this compound could also have significant research and therapeutic applications, from antimicrobial to anticancer activities (Doležal & Zítko, 2015).
Applications in Energetic Materials
High-nitrogen azine energetic materials, including pyrazine derivatives, have been the focus of research due to their application in propellants, explosives, and gas generators. These compounds can improve the burning rate and reduce the sensitivity and characteristic signal in propellants and explosives. The structural and energetic characteristics of azine compounds, including pyrazine derivatives, underscore their potential in the development of high-energy density materials (Yongjin & Shuhong, 2019).
Synthetic and Medicinal Chemistry
Pyrazine and its derivatives play a critical role in synthetic and medicinal chemistry, serving as key scaffolds for the development of novel pharmaceuticals and agrochemicals. They exhibit a wide range of biological activities, making them valuable targets for drug discovery and development (Sheetal et al., 2018).
Catalysis and Green Chemistry
Pyrazine derivatives have also been investigated for their role in catalysis and as part of green chemistry initiatives. Their involvement in the formation of metal complexes and as ligands in various catalytic processes highlights their versatility and potential for eco-friendly applications (Lipunova et al., 2018).
Mechanism of Action
Target of Action
The primary targets of the compound 1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, also known as 3,5-dimethyl-4-{1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-yl}-1,2-oxazole, are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its targets and carries out its functions
Properties
IUPAC Name |
3,5-dimethyl-4-(1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-1-yl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8-11(9(2)16-14-8)12-10-4-3-6-15(10)7-5-13-12/h3-4,6,12-13H,5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHQPZYGYLHPQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2C3=CC=CN3CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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